molecular formula C9H7ClO2 B2558076 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 748150-53-0

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B2558076
CAS No.: 748150-53-0
M. Wt: 182.6
InChI Key: IWUSSOKHQFNNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of a chlorine atom at the fourth position, a hydroxyl group at the fifth position, and a ketone group at the first position of the indene ring

Preparation Methods

The synthesis of 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride, followed by cyclization and oxidation steps . The reaction conditions typically involve maintaining a low temperature during the addition of reagents and subsequent heating to promote cyclization.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-5-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSSOKHQFNNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.